molecular formula C15H13Cl2N3O4S B14934824 N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B14934824
M. Wt: 402.3 g/mol
InChI Key: PBRFTGMMHCYHKA-UHFFFAOYSA-N
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Description

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound with a complex structure that includes a dichlorophenyl group, a thiazole ring, and a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multiple steps. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl derivative and a thioamide. Subsequent steps involve the introduction of the glycylglycine moiety through peptide coupling reactions. Common reagents used in these reactions include thionyl chloride, N,N’-dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The dichlorophenyl group and thiazole ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
  • N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}alanine

Uniqueness

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to the presence of the glycylglycine moiety, which can enhance its binding affinity and specificity for certain molecular targets. This distinguishes it from similar compounds that may lack this feature and therefore have different biological activities.

Properties

Molecular Formula

C15H13Cl2N3O4S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[[2-[[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H13Cl2N3O4S/c1-7-13(14(24)19-5-11(21)18-6-12(22)23)25-15(20-7)9-3-2-8(16)4-10(9)17/h2-4H,5-6H2,1H3,(H,18,21)(H,19,24)(H,22,23)

InChI Key

PBRFTGMMHCYHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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